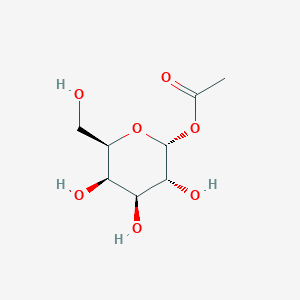

1-O-Acetyl-alpha-D-galactopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-O-Acetyl-alpha-D-galactopyranose is a useful research compound. Its molecular formula is C8H14O7 and its molecular weight is 222.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

1-O-Acetyl-alpha-D-galactopyranose finds extensive application in several scientific domains:

Chemistry

- Building Block for Glycosides: It serves as a precursor for synthesizing glycosides and oligosaccharides. Its derivatives are utilized in glycosylation reactions, which are crucial for constructing complex carbohydrate structures.

- Synthesis of Bioactive Compounds: Researchers have employed this compound to produce bioactive oligosaccharides that exhibit various biological activities, including anti-inflammatory properties.

Biology

- Carbohydrate-Protein Interactions: The compound is instrumental in studying carbohydrate-protein interactions, which are vital for understanding biological processes such as cell signaling and immune responses .

- Glycosylation Studies: It is used in experiments aimed at elucidating glycosylation pathways, which are essential for protein function and stability .

Medicine

- Drug Delivery Systems: The compound's derivatives are being explored as potential carriers in drug delivery systems due to their ability to modify pharmacokinetics and enhance bioavailability.

- Therapeutic Applications: Some derivatives have shown promise as therapeutic agents with anti-inflammatory effects, particularly through inhibition of Toll-like receptor 4 (TLR4) pathways.

Case Study 1: Synthesis of Oligosaccharides

A study demonstrated the use of this compound in synthesizing a glycosyl bromide derivative. This derivative was subsequently used to construct larger carbohydrate structures through glycosylation reactions, highlighting its utility as a versatile building block in carbohydrate chemistry.

Case Study 2: Anti-inflammatory Properties

Research has indicated that derivatives of this compound possess anti-inflammatory properties by acting as inhibitors of TLR4. This suggests potential applications in developing new anti-inflammatory drugs .

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Glycoside synthesis | Used as a precursor for complex carbohydrates |

| Biology | Carbohydrate interactions | Essential for studying protein-carbohydrate interactions |

| Medicine | Drug delivery | Potential carrier improving drug bioavailability |

| Therapeutics | Anti-inflammatory agents | Inhibits TLR4 pathways, showing therapeutic promise |

Analyse Des Réactions Chimiques

Key Reaction Types

1-O-Acetyl-β-D-galactopyranose participates in two primary enzymatic reactions:

-

Hydrolysis

-

Transglycosylation

Reagents and Reaction Conditions

| Reaction | Reagents | Conditions |

|---|---|---|

| Hydrolysis | β-galactosidase (Penicillium) | Aqueous solution, mild pH/temperature |

| Transglycosylation | Methyl β-D-galactopyranoside | Enzymatic catalysis, controlled pH |

Products and Mechanism

-

Hydrolysis : Acetyl group at C-1 is removed via nucleophilic attack by water, regenerating β-D-galactopyranose .

-

Transglycosylation : The anomeric carbon (C-1) of AcGal reacts with the hydroxyl group of methyl β-D-galactopyranoside at C-6, forming a glycosidic bond .

Research Findings

-

Enzymatic Efficiency : AcGal’s k_cat for hydrolysis is exceptionally high compared to natural substrates, suggesting it is a preferred substrate for β-galactosidase .

-

Regioselectivity : Transglycosylation predominantly occurs at the C-6 position, with minimal C-3 substitution .

Structural Considerations

While the α-anomer (1-O-Acetyl-α-D-galactopyranose) is not explicitly studied in the provided sources, its reactivity may differ due to:

-

Anomeric configuration : α-anomers typically exhibit distinct steric and electronic environments compared to β-anomers, potentially altering enzymatic recognition.

-

Acetyl group positioning : The C-1 acetyl group in both anomers may similarly stabilize the molecule but could influence reaction pathways depending on the catalyst.

Limitations and Future Research Directions

The absence of direct data on the α-anomer necessitates extrapolation from β-anomer studies. Future work should validate whether 1-O-Acetyl-α-D-galactopyranose:

-

Exhibits comparable hydrolytic rates to its β-counterpart.

-

Shows altered regioselectivity in transglycosylation.

-

Interacts with carbohydrate-active enzymes in distinct ways due to its anomeric configuration.

Propriétés

Numéro CAS |

496924-55-1 |

|---|---|

Formule moléculaire |

C8H14O7 |

Poids moléculaire |

222.19 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] acetate |

InChI |

InChI=1S/C8H14O7/c1-3(10)14-8-7(13)6(12)5(11)4(2-9)15-8/h4-9,11-13H,2H2,1H3/t4-,5+,6+,7-,8+/m1/s1 |

Clé InChI |

RXRFEELZASHOLV-HNEXDWKRSA-N |

SMILES |

CC(=O)OC1C(C(C(C(O1)CO)O)O)O |

SMILES isomérique |

CC(=O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CC(=O)OC1C(C(C(C(O1)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.